3-[Methyl-(2-methylsulfonylcyclohexyl)carbamoyl]benzoic acid
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Overview
Description
3-[Methyl-(2-methylsulfonylcyclohexyl)carbamoyl]benzoic acid is a complex organic compound with potential applications in various fields of chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a benzoic acid moiety linked to a cyclohexyl group substituted with a methylsulfonyl and a methylcarbamoyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Methyl-(2-methylsulfonylcyclohexyl)carbamoyl]benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclohexyl intermediate: The cyclohexyl ring is functionalized with a methylsulfonyl group through a sulfonation reaction.
Carbamoylation: The methylsulfonylcyclohexyl intermediate is then reacted with a methyl isocyanate to introduce the carbamoyl group.
Coupling with benzoic acid: The final step involves coupling the functionalized cyclohexyl intermediate with benzoic acid under appropriate reaction conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[Methyl-(2-methylsulfonylcyclohexyl)carbamoyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The carbamoyl group can be reduced to form amine derivatives.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
3-[Methyl-(2-methylsulfonylcyclohexyl)carbamoyl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[Methyl-(2-methylsulfonylcyclohexyl)carbamoyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.
Altering cellular processes: Affecting cell signaling, gene expression, or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
3-[Methyl-(2-methylsulfonylcyclohexyl)carbamoyl]benzoic acid derivatives: Compounds with similar structures but different substituents on the cyclohexyl or benzoic acid moieties.
Other benzoic acid derivatives: Compounds like 4-aminobenzoic acid or 2-hydroxybenzoic acid (salicylic acid).
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-[methyl-(2-methylsulfonylcyclohexyl)carbamoyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5S/c1-17(13-8-3-4-9-14(13)23(2,21)22)15(18)11-6-5-7-12(10-11)16(19)20/h5-7,10,13-14H,3-4,8-9H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYOMKBGUWZOTJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1S(=O)(=O)C)C(=O)C2=CC(=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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